2-(4-Isopropyl-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(4-Isopropyl-1H-pyrazol-1-yl)acetic acid is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isopropyl group at the 4-position of the pyrazole ring and an acetic acid moiety attached to the nitrogen at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-isopropyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Isopropyl-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the acetic acid moiety under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols or amines.
Scientific Research Applications
2-(4-Isopropyl-1H-pyrazol-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex pyrazole derivatives. It serves as a precursor in the preparation of various heterocyclic compounds with potential biological activities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic applications, such as anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Isopropyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
2-(1H-Pyrazol-1-yl)acetic acid: Lacks the isopropyl group at the 4-position, resulting in different chemical and biological properties.
4-Isopropyl-1H-pyrazole:
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester:
Uniqueness: 2-(4-Isopropyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both the isopropyl group and the acetic acid moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
2-(4-Isopropyl-1H-pyrazol-1-yl)acetic acid is an organic compound characterized by a pyrazole ring substituted with an isopropyl group and an acetic acid moiety. Its molecular formula is C8H12N2O2. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and possibly anticancer properties. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The presence of the isopropyl group enhances lipophilicity, which may influence its interaction with biological membranes and targets. The compound’s ability to form hydrogen bonds through the pyrazole ring is crucial for modulating biological pathways.
Property | Details |
---|---|
Molecular Formula | C8H12N2O2 |
Structure | Pyrazole ring with isopropyl and acetic acid moieties |
Lipophilicity | Enhanced due to isopropyl group |
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For instance, in a study evaluating several pyrazole derivatives, compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. It has been shown to interact with specific molecular targets involved in inflammatory pathways, suggesting a mechanism that could mitigate inflammation without the ulcerogenic effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. In studies involving various cancer cell lines, it exhibited growth inhibitory effects, indicating potential as a chemotherapeutic agent. The structure-activity relationship analysis revealed that modifications in the pyrazole ring could enhance its efficacy against cancer cells .
The mechanisms through which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in inflammatory responses.
- Receptor Modulation : It may interact with receptors associated with pain modulation and inflammation.
- Biofilm Inhibition : It has been noted to impede biofilm formation in bacterial pathogens, enhancing its antimicrobial profile .
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives:
- In Vitro Studies : A study conducted on various pyrazole derivatives found that those with modifications similar to this compound displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Inflammation Models : In animal models of inflammation, compounds structurally related to this compound demonstrated reduced edema without causing gastrointestinal side effects .
- Cancer Cell Lines : Research involving breast cancer cell lines indicated that this compound could inhibit cell proliferation effectively, warranting further exploration into its anticancer properties .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(4-propan-2-ylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)7-3-9-10(4-7)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) |
InChI Key |
KRYNYKUJIWHIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN(N=C1)CC(=O)O |
Origin of Product |
United States |
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